[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene
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Overview
Description
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 2-chloro-2,3-dimethylbut-3-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-chloro-2,3-dimethylbut-3-en-1-ol with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chloro-2,3-dimethylbut-3-en-1-ol+thiophenolNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Various substituted benzene derivatives
Scientific Research Applications
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro substituent may also participate in electrophilic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Butene, 2,3-dimethyl-: Similar in structure but lacks the sulfanyl and chloro substituents.
1-Butene, 3,3-dimethyl-: Another structural isomer with different substitution patterns.
These comparisons highlight the unique features of this compound, particularly its sulfanyl and chloro groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
101384-19-4 |
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Molecular Formula |
C12H15ClS |
Molecular Weight |
226.77 g/mol |
IUPAC Name |
(2-chloro-2,3-dimethylbut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c1-10(2)12(3,13)9-14-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
GUIIFVVHIAIDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(CSC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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